7-Methyl-6-oxooctanoic acid 7-Methyl-6-oxooctanoic acid 7-methyl-6-oxo-octanoic acid is an oxo carboxylic acid.
Brand Name: Vulcanchem
CAS No.: 59210-01-4
VCID: VC2217638
InChI: InChI=1S/C9H16O3/c1-7(2)8(10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12)
SMILES: CC(C)C(=O)CCCCC(=O)O
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

7-Methyl-6-oxooctanoic acid

CAS No.: 59210-01-4

Cat. No.: VC2217638

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-6-oxooctanoic acid - 59210-01-4

Specification

CAS No. 59210-01-4
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name 7-methyl-6-oxooctanoic acid
Standard InChI InChI=1S/C9H16O3/c1-7(2)8(10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Standard InChI Key OCTWQXZMIOXBML-UHFFFAOYSA-N
SMILES CC(C)C(=O)CCCCC(=O)O
Canonical SMILES CC(C)C(=O)CCCCC(=O)O

Introduction

Chemical Properties and Structure

7-Methyl-6-oxooctanoic acid is characterized by its specific molecular architecture and fundamental chemical properties. Understanding these characteristics is crucial for appreciating its potential applications and reactivity patterns.

Basic Identification and Physical Properties

7-Methyl-6-oxooctanoic acid is uniquely identified by its CAS number and specific molecular characteristics. The compound exists as an organic acid with moderate solubility in polar organic solvents such as alcohols and limited solubility in water due to its hydrophobic alkyl chain and hydrophilic carboxylic acid group.

PropertyValue
CAS Number59210-01-4
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
IUPAC Name7-methyl-6-oxooctanoic acid
Standard InChIInChI=1S/C9H16O3/c1-7(2)8(10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Standard InChIKeyOCTWQXZMIOXBML-UHFFFAOYSA-N
SMILESCC(C)C(=O)CCCCC(=O)O
PubChem Compound ID5312939

Structural Features and Conformational Analysis

The structure of 7-Methyl-6-oxooctanoic acid incorporates three key functional groups: a carboxylic acid (-COOH), a ketone (C=O), and a methyl branch. This arrangement creates a molecule with significant conformational flexibility along its carbon backbone. The presence of the ketone group at C-6 introduces a region of planarity due to the sp² hybridization of the carbonyl carbon, while the methyl branching at C-7 introduces steric considerations that influence the molecule's preferred conformations in solution.

The compound features a chiral center at the 7-position when the methyl group is accompanied by another substituent besides hydrogen. This stereochemistry can significantly influence its biological activity and interaction with enzymes or receptors that demonstrate stereoselectivity.

Synthesis and Preparation Methods

The preparation of 7-Methyl-6-oxooctanoic acid can be accomplished through several synthetic routes, with oxidation of the corresponding alcohol derivative being the most common approach.

Oxidation of Hydroxyl Precursors

The primary synthetic pathway involves the controlled oxidation of 7-methyl-6-hydroxy-octanoic acid using appropriate oxidizing agents. This transformation selectively converts the secondary alcohol functionality to a ketone while preserving the carboxylic acid group.

The oxidation typically employs reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under carefully controlled conditions to prevent over-oxidation or side reactions. The reaction must be conducted in a manner that selectively targets the secondary alcohol while preserving the terminal carboxylic acid group.

Industrial Production Methods

For larger-scale production, catalytic oxidation processes using transition metal catalysts offer improved efficiency and cost-effectiveness. These methods often employ palladium or platinum catalysts to facilitate the oxidation of 7-methyl-octanoic acid derivatives. The catalytic approach provides several advantages over stoichiometric oxidants, including:

  • Reduced waste generation

  • Lower energy requirements

  • Potential for continuous flow processing

  • Higher atom economy

The optimization of reaction conditions, including temperature, solvent selection, and catalyst loading, plays a crucial role in achieving high yields and selectivity in the industrial preparation of this compound.

Chemical Reactions and Transformations

Given its functional group composition, 7-Methyl-6-oxooctanoic acid can participate in a diverse range of chemical transformations targeting either the ketone or carboxylic acid moieties. These reactions expand the utility of this compound as a synthetic intermediate.

Carboxylic Acid Transformations

The terminal carboxylic acid group can undergo typical reactions associated with this functionality:

  • Esterification - Formation of esters with alcohols under acid catalysis

  • Amidation - Conversion to amides via reaction with amines

  • Reduction - Selective reduction to primary alcohols using appropriate reducing agents

  • Decarboxylation - Loss of CO₂ under specific conditions

These transformations provide access to a variety of derivatives with potentially different biological activities and physical properties.

Ketone Reactions

The ketone functional group at C-6 serves as a versatile handle for further chemical modifications:

  • Reduction - Formation of secondary alcohols using NaBH₄ or other reducing agents

  • Reductive amination - Introduction of amino functionality

  • Wittig and related reactions - Olefination to introduce unsaturation

  • Nucleophilic addition - Formation of tertiary alcohols with organometallic reagents

The presence of the methyl branch at C-7 introduces steric considerations that may influence the stereochemical outcome of additions to the ketone carbonyl.

Biological Activity and Applications

7-Methyl-6-oxooctanoic acid demonstrates potential biological significance through various interactions with metabolic systems and enzymatic pathways.

Metabolic Pathway Interactions

This compound has been studied for its potential role in metabolic processes, particularly those involving lipid metabolism. Research suggests it may function as a metabolic intermediate or regulator in specific biochemical pathways. The structural similarity to fatty acid derivatives positions it as a potential modulator of:

  • Fatty acid oxidation processes

  • Lipid biosynthesis pathways

  • Energy metabolism regulation

The precise mechanisms of these interactions remain areas of active investigation, with current research focused on elucidating the specific enzymes and pathways involved.

Enzyme Inhibition and Activation

7-Methyl-6-oxooctanoic acid has been investigated for its potential to act as an inhibitor or activator of enzymes involved in lipid metabolism. This activity may arise from:

  • Structural mimicry of natural enzyme substrates

  • Competitive binding to enzyme active sites

  • Allosteric modulation of enzyme conformations

These interactions could potentially influence metabolic regulation and provide therapeutic opportunities for conditions involving dysregulated lipid metabolism.

Comparison with Similar Compounds

Understanding the relationship between 7-Methyl-6-oxooctanoic acid and structurally related compounds provides valuable context for appreciating its unique properties and potential applications.

Comparison with Isomeric Compounds

The positional isomer 6-methyl-7-oxooctanoic acid (C₉H₁₆O₃) shares the same molecular formula but features a different arrangement of functional groups . This structural difference results in distinct chemical reactivity and potentially different biological activities. Key differences include:

Property7-Methyl-6-oxooctanoic acid6-methyl-7-oxooctanoic acid
InChIKeyOCTWQXZMIOXBML-UHFFFAOYSA-NWFGUTPGXNJPFOF-UHFFFAOYSA-N
SMILESCC(C)C(=O)CCCCC(=O)OCC(CCCCC(=O)O)C(=O)C
Ketone PositionC-6C-7
Methyl Branch PositionC-7C-6
Predicted CCS [M+H]⁺Not available140.0 Ų

Current Research and Future Perspectives

The field of research surrounding 7-Methyl-6-oxooctanoic acid continues to evolve, with several promising directions emerging for future investigation.

Synthetic Methodology Development

Current research focuses on developing more efficient and environmentally friendly synthetic routes to 7-Methyl-6-oxooctanoic acid. Areas of active investigation include:

  • Biocatalytic approaches using engineered enzymes

  • Flow chemistry methodologies for continuous production

  • Green chemistry principles applied to existing synthetic routes

  • Chemoenzymatic approaches combining biological and chemical catalysis

These advancements aim to reduce the environmental impact of synthesis while improving yields and reducing production costs.

Expanding Biological Activity Studies

The preliminary findings regarding the biological activity of 7-Methyl-6-oxooctanoic acid warrant further investigation, particularly in:

  • Detailed structure-activity relationship studies

  • Mechanistic investigations of enzyme inhibition/activation

  • In vivo evaluation of therapeutic potential

  • Exploration of additional biological targets and pathways

These studies will help clarify the compound's potential therapeutic applications and provide insights into its mechanism of action.

Analytical Method Development

Improved analytical methods for detecting and quantifying 7-Methyl-6-oxooctanoic acid in biological matrices represent another important research direction. These methods could facilitate:

  • Metabolomic studies investigating the compound's role in normal metabolism

  • Biomarker investigations for various pathological conditions

  • Pharmacokinetic studies of administered compound

  • Environmental monitoring if industrial production increases

Advanced mass spectrometry and chromatographic techniques will likely play key roles in these analytical developments.

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